

Application Notes and Protocols: TMX-4153 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

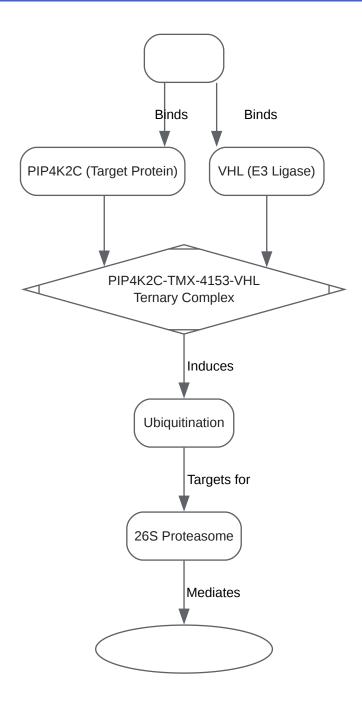
Introduction

TMX-4153 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C). As a PROTAC, TMX-4153 recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a powerful approach for studying the biological functions of PIP4K2C and for the potential development of novel therapeutics. These application notes provide detailed protocols for utilizing TMX-4153 in high-throughput screening (HTS) assays to identify and characterize its effects on PIP4K2C levels and downstream signaling pathways.

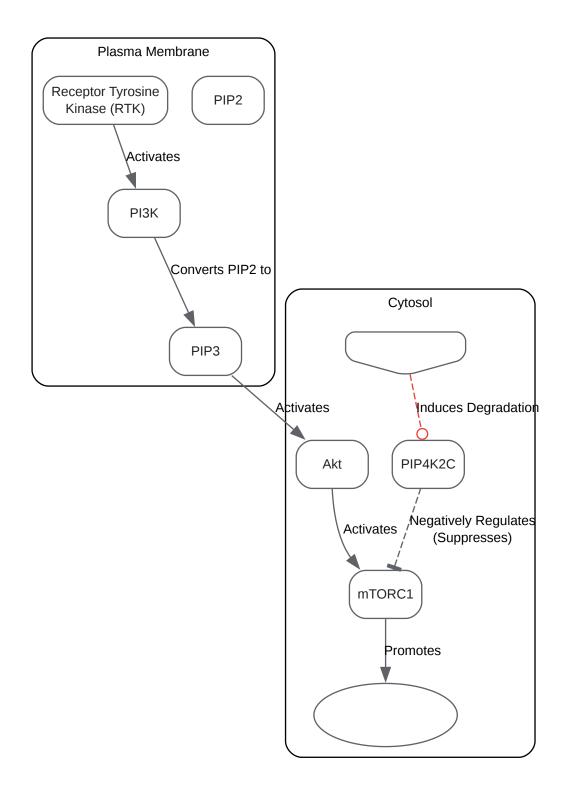
Mechanism of Action

TMX-4153 is comprised of a ligand that binds to PIP4K2C, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both PIP4K2C and VHL, **TMX-4153** facilitates the formation of a ternary complex. This proximity induces the VHL-mediated ubiquitination of PIP4K2C, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the selective removal of the PIP4K2C protein, enabling the investigation of its cellular roles.

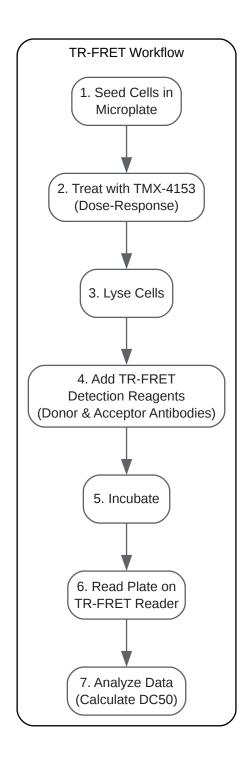












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 To cite this document: BenchChem. [Application Notes and Protocols: TMX-4153 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861552#tmx-4153-in-high-throughput-screening-assays]



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